![molecular formula C7H9BrF2N2O B2498378 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole CAS No. 1855948-76-3](/img/structure/B2498378.png)
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole” is a chemical compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C7H9BrF2N2O . The structure of similar compounds has been analyzed using X-ray diffraction . The exact structure of “4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole” would require further analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole” include its molecular formula (C7H9BrF2N2O), average mass (255.06 Da), and monoisotopic mass (293.970306 Da) . Further properties like melting point, boiling point, and density would require additional analysis.Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Properties
Pyrazoles, including methyl-substituted variants, are integral in medicinal chemistry due to their wide spectrum of biological activities. The synthesis of these compounds involves various methodologies, aiming at producing potent medicinal scaffolds. These synthetic approaches are crucial for developing new leads with high efficacy and reduced microbial resistance. Specifically, the chemistry of pyrazolines, a closely related category, has been extensively studied for their potential as intermediates in the synthesis of heterocyclic compounds, showcasing their versatility as building blocks for more complex molecules (Sharma et al., 2021).
Biological and Medicinal Applications
Pyrazole derivatives exhibit a broad range of biological activities, making them valuable in drug discovery and development. These activities include antimicrobial, anticancer, and anti-inflammatory properties, among others. For instance, pyrazolines have been synthesized for their significant biological effects, including herbicidal, antimicrobial, and antioxidant properties. The versatility of pyrazoles in medicinal chemistry is highlighted by their incorporation into compounds showing diverse pharmacological effects (Sheetal et al., 2018).
Recent Advances in Pyrazole Derivatives
Recent research has focused on multicomponent synthesis approaches for pyrazole derivatives, aiming at developing molecules with enhanced biological activities. These methodologies offer efficient routes to synthesize compounds with antibacterial, anticancer, antifungal, and antioxidant activities. The review of these advances provides valuable insights into the therapeutic potential of pyrazole derivatives, underscoring their importance in the development of new drugs (Becerra et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-3-(2,2-difluoroethoxymethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2N2O/c1-12-2-5(8)6(11-12)3-13-4-7(9)10/h2,7H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYIRDYEBKTYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

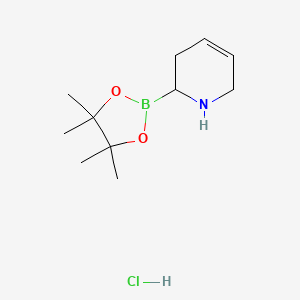
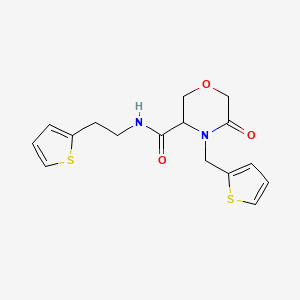
![4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2498297.png)

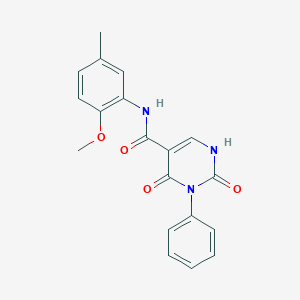
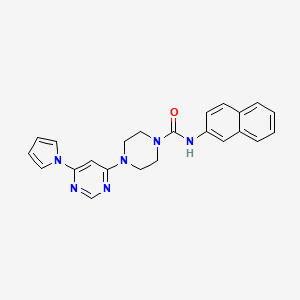

![Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2498307.png)
![Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2498309.png)
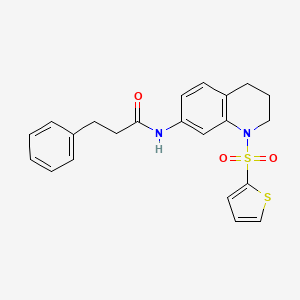
![(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2498312.png)
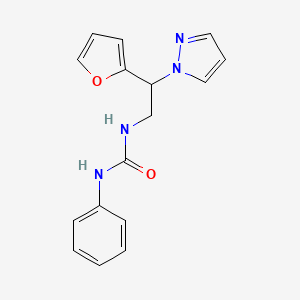

![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)